molecular formula C7H6N2O B112898 3-Amino-2-hydroxybenzonitrile CAS No. 67608-57-5

3-Amino-2-hydroxybenzonitrile

Cat. No. B112898
CAS RN: 67608-57-5
M. Wt: 134.14 g/mol
InChI Key: FMQVUWGTHZPXQU-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 3-Amino-2-hydroxybenzonitrile is 1S/C7H6N2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Amino-2-hydroxybenzonitrile is a solid at room temperature . It has a density of 1.33g/cm3 . Unfortunately, the boiling point is not available .

Scientific Research Applications

Environmental Remediation and CO2 Utilization

  • Carbon Capture and Utilization (CCU): Ionic liquids, due to their unique properties such as low vapor pressures and high thermal stability, have been investigated for their potential in CO2 capture and conversion into value-added chemicals like quinazoline-2,4(1H,3H)-diones from o-aminobenzonitriles, which might relate to research involving compounds like 3-Amino-2-hydroxybenzonitrile for environmental remediation efforts (Zhang et al., 2023).

Analytical and Biochemical Studies

  • Antioxidant Activity Detection: Analytical methods used in determining antioxidant activity, including various assays like ORAC, HORAC, and DPPH, are critical for understanding the chemical properties of compounds such as 3-Amino-2-hydroxybenzonitrile, especially if investigating its potential biological or pharmacological activities (Munteanu & Apetrei, 2021).

Advanced Material Synthesis

  • Hydrophilic Interaction Chromatography (HILIC): The use of hydrophilic interaction chromatography for separating polar, weakly acidic, or basic samples highlights the importance of analytical techniques in characterizing compounds like 3-Amino-2-hydroxybenzonitrile, especially regarding its solubility and interaction with other substances (Jandera, 2011).

Potential Applications in Organic Synthesis

  • Fine Organic Synthesis: Amino-1,2,4-triazoles, which share structural motifs with 3-Amino-2-hydroxybenzonitrile, are utilized in the fine organic synthesis industry for producing agricultural products, pharmaceuticals, dyes, and high-energy materials. This indicates potential avenues for employing 3-Amino-2-hydroxybenzonitrile in similar synthetic applications (Nazarov et al., 2021).

Safety And Hazards

The compound is classified as a warning under the GHS system . It has hazard statements H302, H312, H315, H319, H332, and H335 . These indicate that it is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQVUWGTHZPXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499461
Record name 3-Amino-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-hydroxybenzonitrile

CAS RN

67608-57-5
Record name 3-Amino-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-cyano-2-nitrophenol(600 mg, 1.0 mmol) and tin (II) chloride (3.2 g, 14.4 mmol) in acetic acid(50 mL) was heated at 80° C. under argon. After 2 hours, the starting material has disappeared and the solution was allowed to cool down and then poured into ice. The pH was made slightly basic (pH7-8), by addition of solid NaOH, before being extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(365 mg, 75%). 1H NMR (CD3OD): d 6.92 (d, 1H), 6.85-6.69 (m,2H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
75%

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